6,7-Dimethyl-8-ribityllumazine
Overview
Description
6,7-Dimethyl-8-ribityllumazine is a chemical compound with the systematic IUPAC name 6,7-Dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydropentyl]pteridine-2,4(3H,8H)-dione . It is a precursor for riboflavin (vitamin B2) and is acted upon by riboflavin synthase . This compound plays a crucial role in the biosynthesis of riboflavin, which is essential for various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dimethyl-8-ribityllumazine is synthesized through the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate . This reaction is catalyzed by the enzyme lumazine synthase, which facilitates the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Microorganisms such as Bacillus subtilis and Escherichia coli are genetically engineered to overproduce the enzymes involved in the riboflavin biosynthesis pathway . These microorganisms are cultured under controlled conditions to maximize the yield of this compound, which is then purified for further use.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-8-ribityllumazine undergoes several types of chemical reactions, including:
Condensation Reactions: The primary reaction it undergoes is the condensation with 5-amino-6-(D-ribitylamino)uracil to form riboflavin.
Oxidation and Reduction:
Common Reagents and Conditions
Reagents: 5-amino-6-(D-ribitylamino)uracil, 3,4-dihydroxy-2-butanone 4-phosphate.
Conditions: Enzymatic catalysis by lumazine synthase under physiological conditions (pH 7.0, 37°C).
Major Products
The major product formed from the reaction involving this compound is riboflavin (vitamin B2) .
Scientific Research Applications
6,7-Dimethyl-8-ribityllumazine has several scientific research applications, including:
Mechanism of Action
6,7-Dimethyl-8-ribityllumazine exerts its effects through its role as a substrate for lumazine synthase. The enzyme catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to form this compound . This compound is then further processed by riboflavin synthase to produce riboflavin . The molecular targets involved in this pathway include the enzymes lumazine synthase and riboflavin synthase .
Comparison with Similar Compounds
6,7-Dimethyl-8-ribityllumazine is unique due to its specific role in the riboflavin biosynthesis pathway. Similar compounds include:
5-amino-6-(D-ribitylamino)uracil: Another intermediate in the riboflavin biosynthesis pathway.
Riboflavin: The final product of the biosynthesis pathway, essential for various biological functions.
3,4-dihydroxy-2-butanone 4-phosphate: A precursor in the biosynthesis of this compound.
These compounds share a common pathway but differ in their specific roles and structures.
Properties
IUPAC Name |
6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXRJZUAJBNFL-XKSSXDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199199 | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2535-20-8, 5118-16-1 | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2535-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUSSUPTERIDINE IV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1DSD0WC7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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